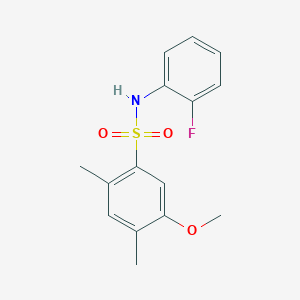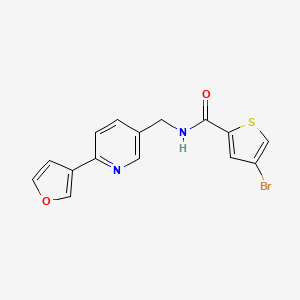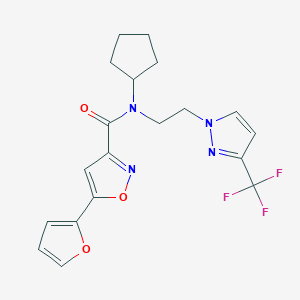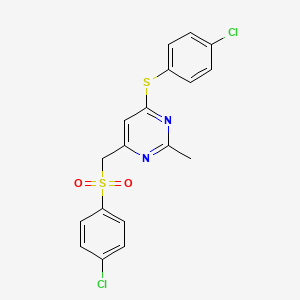
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of California, Davis, and has since been studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress in the liver and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. It is also relatively easy and cost-effective to synthesize. However, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It also requires further studies to determine its long-term safety and efficacy in human subjects.
Direcciones Futuras
There are several future directions for research on N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases and cell types.
2. Development of more potent and selective analogs of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide for therapeutic use.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in animal models and human subjects.
4. Clinical trials to evaluate the safety and efficacy of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases.
5. Studies on the potential use of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide as a tool compound for epigenetic and metabolic research.
Métodos De Síntesis
The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4-dimethylphenol and paraformaldehyde to form 2,4-dimethyl-5-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with sulfuryl chloride to form 2,4-dimethyl-5-methoxybenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-fluoroaniline to form N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDNTGCERQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)




amine](/img/structure/B2512503.png)



![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)


